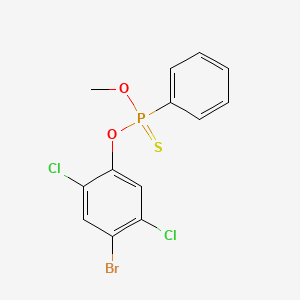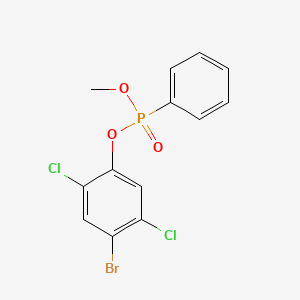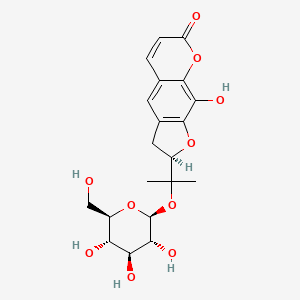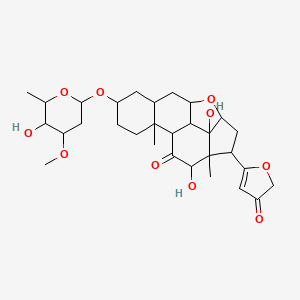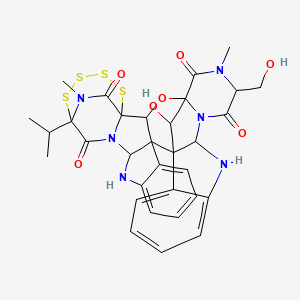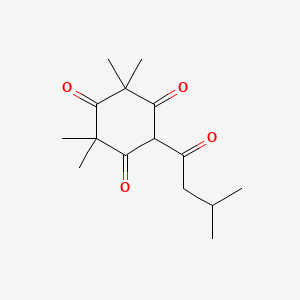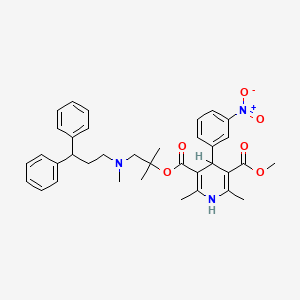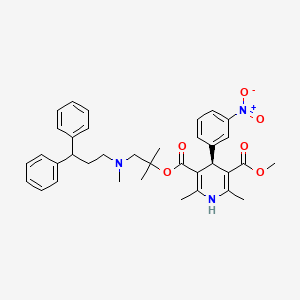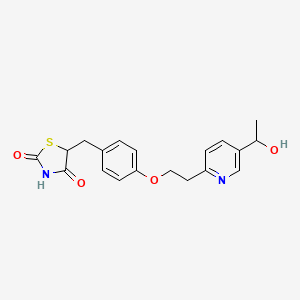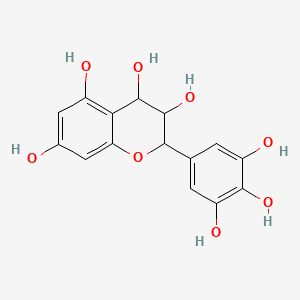
Leukoefdin
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
1. Leukoefdin in Tropical Forestry and Ecology Research
- Research in Luquillo Experimental Forest : Leukoefdin has been a focus in studies related to tropical forestry and ecology, specifically in the Luquillo Experimental Forest (LEF). Research has emphasized the forest's resilience to disturbances such as hurricanes, human land use, and warming. The LEF is recognized for its contributions to understanding ecosystem response and resilience in tropical environments (Zimmerman et al., 2021).
2. Leukoefdin in Immunology and Atherosclerosis Research
- ApoE-Related Studies : Leukoefdin has been implicated in studies examining its role in hematopoietic stem cell proliferation and the development of atherosclerosis. Research involving ApoE-deficient mice has explored how leukocyte cell-derived chemotaxin 2 (LECT2), a component associated with Leukoefdin, influences the development of atherosclerosis, highlighting its potential role in managing cardiovascular disease risks (He et al., 2019).
3. Leukoefdin in Genetic Analysis of Leukodystrophies
- Genetic Analysis Studies : Leukoefdin has been a subject in the genetic analysis of leukodystrophies. It's involved in understanding genotype-phenotype correlations in diseases like hereditary diffuse leukoencephalopathy with spheroids (HDLS) and other adult-onset leukodystrophies. These studies are crucial for diagnosing and managing hereditary neurological disorders (Guerreiro et al., 2013).
4. Leukoefdin in Leukocyte Analysis and Hematology
- Dielectrophoretic Field-Flow-Fractionation : Research using Leukoefdin has advanced our understanding of leukocyte analysis, particularly through techniques like dielectrophoretic field-flow-fractionation (DEP-FFF). This method, which utilizes Leukoefdin, is significant for separating and analyzing different leukocyte subpopulations, enhancing our understanding of immune responses and hematological disorders (Yang et al., 2000).
5. Leukoefdin in Anti-Inflammatory Research
- Studies on Inflammatory Responses : Leukoefdin has been studied for its anti-inflammatory effects, particularly ingastrointestinal applications. For example, research investigating the effects of Aloe vera on leukocyte-endothelium interactions in gastric microcirculation found that treatment with Aloe vera, which contains Leukoefdin, significantly reduced leukocyte adhesion and tumor necrosis factor-alpha (TNF-alpha) levels. This suggests potential applications of Leukoefdin in managing inflammation-related conditions (Prabjone et al., 2006).
6. Leukoefdin in Osseointegration and Bone Regeneration
- Applications in Dental Research : Leukoefdin has been examined for its positive effects on osseointegration and bone regeneration. Studies involving leukocyte-platelet rich fibrin (L-PRF), which contains components related to Leukoefdin, demonstrated enhanced bone-to-implant contact and new bone formation, indicating its utility in dental implant procedures and bone healing processes (Öncü et al., 2016).
7. Leukoefdin in Cardiovascular Disease Research
- Impact on Atherosclerosis : The role of leukocyte cell-derived chemotaxin 2 (LECT2), related to Leukoefdin, in atherosclerosis has been a significant area of study. It has been found to reduce serum cholesterol concentrations and inhibit the development of atherosclerotic lesions, highlighting its potential as a therapeutic target in cardiovascular diseases (He et al., 2019).
8. Leukoefdin in Infectious Disease Research
- Potential Against SARS-CoV-2 : A recent study explored Leukoefdin as a potential inhibitor against SARS-CoV-2's main protease (Mpro). The research indicated that Leukoefdin binds effectively to the Mpro active site, suggesting its potential as a lead compound in drug development against COVID-19 (Singh & Mishra, 2020).
Wirkmechanismus
Eigenschaften
IUPAC Name |
2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,5,7-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O8/c16-6-3-7(17)11-10(4-6)23-15(14(22)13(11)21)5-1-8(18)12(20)9(19)2-5/h1-4,13-22H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEACOKJOQLAYTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C2C(C(C3=C(C=C(C=C3O2)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80925924 | |
| Record name | Leucodelphinidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80925924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
491-52-1, 12764-74-8 | |
| Record name | Leucodelphinidin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=491-52-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Leukoefdin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491521 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Leucodelphinidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80925924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



